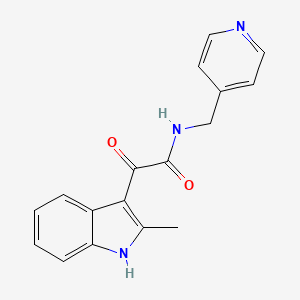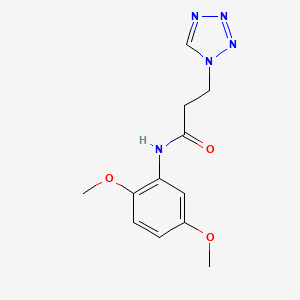
N-(2,5-dimethoxyphenyl)-3-(1H-tetrazol-1-yl)propanamide
Descripción general
Descripción
N-(2,5-dimethoxyphenyl)-3-(1H-tetrazol-1-yl)propanamide, commonly known as DPTP, is a tetrazole derivative that has gained significant attention in the scientific community due to its potential applications in various fields. DPTP has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Aplicaciones Científicas De Investigación
DPTP has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, DPTP has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, DPTP has been shown to possess anti-cancer activity by inducing apoptosis in cancer cells. In drug discovery, DPTP has been used as a building block to synthesize novel tetrazole derivatives with improved biological activity. In material science, DPTP has been used as a ligand to synthesize metal-organic frameworks with potential applications in gas storage and separation.
Mecanismo De Acción
The mechanism of action of DPTP is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. DPTP has been shown to inhibit the production of pro-inflammatory cytokines by inhibiting the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the inflammatory response. Additionally, DPTP has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
Biochemical and Physiological Effects
DPTP has been found to exhibit a wide range of biochemical and physiological effects. In vitro studies have shown that DPTP inhibits the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). Additionally, DPTP has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. In vivo studies have shown that DPTP exhibits anti-inflammatory activity in animal models of inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using DPTP in lab experiments is its versatility. DPTP can be easily synthesized and modified to yield a wide range of derivatives with improved biological activity. Additionally, DPTP exhibits low toxicity and high solubility in aqueous and organic solvents, making it suitable for a wide range of applications. However, one of the main limitations of using DPTP in lab experiments is the lack of information on its pharmacokinetics and pharmacodynamics. Additionally, the mechanism of action of DPTP is not fully understood, which makes it difficult to design experiments to elucidate its biological activity.
Direcciones Futuras
There are several future directions for research on DPTP. One area of research is the development of novel DPTP derivatives with improved biological activity. Additionally, more research is needed to elucidate the mechanism of action of DPTP and its pharmacokinetics and pharmacodynamics. Furthermore, DPTP has potential applications in various fields, including drug discovery and material science, which warrant further investigation. Finally, more research is needed to determine the safety and toxicological profile of DPTP and its derivatives.
Propiedades
IUPAC Name |
N-(2,5-dimethoxyphenyl)-3-(tetrazol-1-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O3/c1-19-9-3-4-11(20-2)10(7-9)14-12(18)5-6-17-8-13-15-16-17/h3-4,7-8H,5-6H2,1-2H3,(H,14,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTPPRAQQMJKPIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CCN2C=NN=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(4-methylphenyl)sulfonyl]-N-3-pyridinylacetamide](/img/structure/B4412007.png)
![2,5-dimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4412017.png)
![3-(1H-tetrazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]propanamide](/img/structure/B4412024.png)
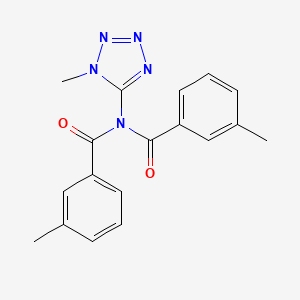
![1-[(3-chloro-4-ethoxyphenyl)sulfonyl]-4-piperidinecarboxylic acid](/img/structure/B4412035.png)

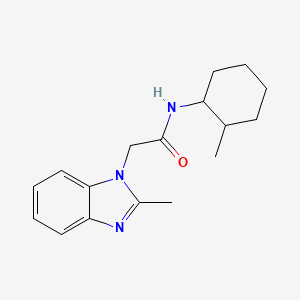
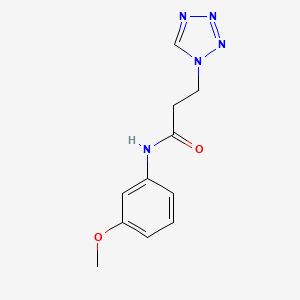
![N-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxyacetamide](/img/structure/B4412043.png)
![N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-3-fluorobenzamide](/img/structure/B4412056.png)
![N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B4412062.png)
![6-(4-propoxyphenyl)-3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4412079.png)
